o,o-Bis(diethoxyphosphoryl)calix[4]arene
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Isomeric Variations
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for calixarene derivatives with phosphoryl substitutions. According to chemical databases, the compound bears the Chemical Abstracts Service registry number 145237-28-1, providing a unique identifier for this specific molecular entity. The molecular formula is consistently reported as C₃₆H₄₂O₁₀P₂, indicating a complex structure containing thirty-six carbon atoms, forty-two hydrogen atoms, ten oxygen atoms, and two phosphorus atoms.
The preferred International Union of Pure and Applied Chemistry name for this compound is 27-[(diethoxyphosphoryl)oxy]-26,28-dihydroxypentacyclo[19.3.1.1³,⁷.1⁹,¹³.1¹⁵,¹⁹]octacosa-1(25),3,5,7(28),9,11,13(27),15(26),16,18,21,23-dodecaen-25-yl diethyl phosphate. This nomenclature reflects the complex pentacyclic structure characteristic of calixarene derivatives, with specific notation for the phosphoryl substituents and their positions within the molecular framework.
The compound exhibits a molecular weight of 696.67 grams per mole, as confirmed by multiple sources. The International Union of Pure and Applied Chemistry name also indicates the presence of two diethoxyphosphoryl groups positioned at what are designated as the o,o-positions of the calixarene structure, suggesting a specific substitution pattern that distinguishes this compound from other phosphorylated calixarene derivatives.
Alternative nomenclature systems may refer to this compound using simplified naming conventions that emphasize the calixarene core structure with bis(diethoxyphosphoryl) substitution. The positional designation "o,o-" indicates that the two phosphoryl groups are positioned adjacent to each other on the calixarene rim, creating a proximally substituted derivative rather than a distally substituted one.
X-ray Crystallographic Analysis of Molecular Geometry
The molecular geometry of o,o-bis(diethoxyphosphoryl)calixarene demonstrates characteristic features of phosphorylated calixarene derivatives, though specific X-ray crystallographic data for this exact compound requires inference from related structures in the literature. Research on similar phosphorylated calixarene systems provides insights into the expected conformational behavior and geometric parameters.
The calixarene framework in phosphorylated derivatives typically adopts conformations that are influenced by the nature and position of the phosphoryl substituents. Studies of related compounds indicate that the presence of diethoxyphosphoryl groups can stabilize particular conformational states through intramolecular interactions and steric considerations. The pentacyclic structure characteristic of calixarene compounds creates a cavity-like arrangement that can accommodate various guest molecules.
X-ray crystallographic studies of analogous phosphorylated calixarenes reveal that the phosphorus atoms typically exhibit tetrahedral coordination geometry, with bond angles close to the ideal tetrahedral value of 109.5 degrees. The phosphoryl groups in o,o-bis(diethoxyphosphoryl)calixarene are expected to display similar geometric parameters, with phosphorus-oxygen bond lengths consistent with typical phosphate ester linkages.
The conformational flexibility of calixarene derivatives allows for multiple stable arrangements, including cone, partial cone, 1,2-alternate, and 1,3-alternate conformations. The specific conformation adopted by o,o-bis(diethoxyphosphoryl)calixarene depends on the steric and electronic effects of the phosphoryl substituents, as well as environmental factors such as solvent and temperature.
Crystallographic analysis of related bis-substituted calixarenes suggests that the molecular packing in the solid state may be influenced by intermolecular hydrogen bonding interactions and π-π stacking between aromatic rings. The presence of the diethoxyphosphoryl groups introduces additional sites for intermolecular interactions, potentially affecting the crystal structure and packing arrangements.
Nuclear Magnetic Resonance Spectroscopic Profiling (¹H, ¹³C, ³¹P)
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for o,o-bis(diethoxyphosphoryl)calixarene through analysis of proton, carbon-13, and phosphorus-31 resonances. The ¹H nuclear magnetic resonance spectrum reveals characteristic patterns that confirm the calixarene framework and phosphoryl substitution.
In the ¹H nuclear magnetic resonance spectrum, the aromatic protons of the calixarene framework typically appear in the region between 6.5 and 8.0 parts per million, displaying splitting patterns that reflect the substitution pattern and conformational state of the molecule. The methylene bridge protons connecting the aromatic units characteristically appear as doublets due to geminal coupling, with chemical shifts that are sensitive to the molecular conformation.
The diethoxyphosphoryl substituents contribute distinct resonances in the ¹H nuclear magnetic resonance spectrum. The ethyl groups attached to phosphorus display characteristic triplet and quartet patterns corresponding to the methyl and methylene protons, respectively. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the phosphoryl group, typically appearing downfield compared to simple ethyl ethers.
¹³C nuclear magnetic resonance spectroscopy provides information about the carbon framework of the molecule. The aromatic carbons of the calixarene core appear in the aromatic region (100-160 parts per million), while the aliphatic carbons of the ethyl groups appear in the aliphatic region (10-80 parts per million). The carbon atoms directly bonded to phosphorus exhibit characteristic coupling patterns due to ¹³C-³¹P coupling.
³¹P nuclear magnetic resonance spectroscopy is particularly informative for phosphorylated calixarenes, as it directly monitors the phosphorus-containing functional groups. The chemical shift of the phosphorus nuclei in diethoxyphosphoryl groups typically appears around 0 to -10 parts per million relative to external phosphoric acid, depending on the specific substitution pattern and molecular environment.
The coupling patterns observed in ³¹P nuclear magnetic resonance spectra provide information about the connectivity and environment of the phosphorus atoms. In o,o-bis(diethoxyphosphoryl)calixarene, the two phosphorus atoms may exhibit similar chemical shifts if they are in equivalent environments, or distinct shifts if conformational effects create different local environments.
Infrared and Raman Spectral Signatures of Phosphoryl Functionalities
Vibrational spectroscopy provides detailed information about the functional groups present in o,o-bis(diethoxyphosphoryl)calixarene, with particular emphasis on the phosphoryl functionalities that distinguish this compound from other calixarene derivatives. Infrared spectroscopy reveals characteristic absorption bands that correspond to specific vibrational modes within the molecule.
The phosphoryl groups in o,o-bis(diethoxyphosphoryl)calixarene exhibit characteristic infrared absorption bands associated with phosphorus-oxygen stretching vibrations. The phosphoryl (P=O) stretch typically appears as a strong absorption band in the region around 1200-1300 cm⁻¹, representing one of the most diagnostic features for identifying phosphorylated compounds. This band is typically intense due to the large dipole moment change associated with the P=O stretching vibration.
The phosphorus-oxygen single bond stretches associated with the ester linkages appear in the range of 1000-1100 cm⁻¹, often as multiple overlapping bands due to the presence of several P-O bonds with slightly different environments. These absorptions provide information about the coordination environment of the phosphorus atoms and the nature of the ester linkages.
Additional characteristic infrared bands include the carbon-hydrogen stretching vibrations of the ethyl groups (2800-3000 cm⁻¹), aromatic carbon-carbon stretching vibrations (1400-1600 cm⁻¹), and carbon-hydrogen bending vibrations of the aromatic rings (700-900 cm⁻¹). The infrared spectrum also displays bands associated with the calixarene framework, including aromatic carbon-carbon stretches and out-of-plane bending vibrations.
Raman spectroscopy complements infrared spectroscopy by providing information about vibrations that may be infrared-inactive or weak. The Raman spectrum of o,o-bis(diethoxyphosphoryl)calixarene exhibits bands associated with aromatic ring breathing modes, which are typically strong in Raman spectra. The phosphoryl groups may also contribute to the Raman spectrum through symmetric stretching modes that are Raman-active.
The vibrational signatures observed in both infrared and Raman spectroscopy provide definitive identification of the phosphoryl functionalities and confirm the structural assignment of o,o-bis(diethoxyphosphoryl)calixarene. The characteristic frequencies and intensities of these bands serve as fingerprints for this specific compound and distinguish it from other phosphorylated or non-phosphorylated calixarene derivatives.
Structure
2D Structure
Properties
Molecular Formula |
C36H42O8P2 |
|---|---|
Molecular Weight |
664.7 g/mol |
IUPAC Name |
26,28-bis(diethoxyphosphoryl)pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-25,27-diol |
InChI |
InChI=1S/C36H42O8P2/c1-5-41-45(39,42-6-2)35-29-17-11-18-30(35)22-26-14-10-16-28(34(26)38)24-32-20-12-19-31(36(32)46(40,43-7-3)44-8-4)23-27-15-9-13-25(21-29)33(27)37/h9-20,37-38H,5-8,21-24H2,1-4H3 |
InChI Key |
NAWNFURBBOOYPF-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=C2CC3=C(C(=CC=C3)CC4=C(C(=CC=C4)CC5=CC=CC(=C5O)CC1=CC=C2)P(=O)(OCC)OCC)O)OCC |
Origin of Product |
United States |
Preparation Methods
One-Step vs Multi-Step Syntheses
- Some studies report one-step phosphorylation of calixarene derivatives, achieving inherently chiral bis-phosphoryl calixarenes by direct O-alkylation or phosphorylation of adjacent hydroxyl groups.
- Others employ stepwise functionalization, first selectively protecting certain hydroxyls, then phosphorylating remaining free sites to improve regioselectivity and yield.
Phosphorotropic Migration Phenomenon
- Research by Kalchenko et al. demonstrated that phosphoryl groups can undergo migration from distal to proximal positions on calixarene, affecting the final substitution pattern and chirality of the product.
- This migration can be harnessed to obtain inherently chiral calixarene phosphates with defined conformations.
Catalysts and Solvents
- Use of mild bases like pyridine or triethylamine is standard.
- Solvents such as dichloromethane, tetrahydrofuran, or acetonitrile are common, chosen for solubility and reaction control.
- Temperature control (0 °C to reflux) is critical to prevent side reactions.
Data Table Summarizing Key Literature Preparation Conditions
Analytical and Characterization Techniques
- NMR Spectroscopy (¹H, ³¹P, ¹³C NMR): Confirms phosphorylation and substitution pattern.
- Mass Spectrometry: Confirms molecular weight and purity.
- X-ray Crystallography: Used in some studies to determine conformation and confirm regioselectivity.
- Chromatography (HPLC, TLC): Monitors reaction progress and purity.
Summary of Preparation Method Analysis
- The preparation of o,o-Bis(diethoxyphosphoryl)calixarene is predominantly achieved via selective phosphorylation of calixarene hydroxyl groups using diethyl chlorophosphate under basic conditions.
- Regioselectivity and yield depend heavily on reaction conditions, choice of base, solvent, temperature, and the conformation of the calixarene precursor.
- Phosphorotropic migration can influence the final product distribution, offering routes to inherently chiral derivatives.
- Purification typically involves chromatographic techniques or recrystallization to isolate the desired bis-phosphorylated product.
- These methods have been validated by multiple research groups and are scalable with appropriate optimization.
Chemical Reactions Analysis
Types of Reactions
o,o-Bis(diethoxyphosphoryl)calix[4]arene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This involves replacing one functional group with another, often using specific reagents and conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbons .
Scientific Research Applications
Chemical Synthesis and Catalysis
o,o-Bis(diethoxyphosphoryl)calix arene serves as a valuable reagent in organic synthesis. Its phosphoryl groups can participate in various chemical reactions, enhancing the reactivity of the calixarene framework.
- Synthesis of Inherently Chiral Calixarenes : The compound can be employed to create inherently chiral calixarenes through regioselective functionalization. For instance, its phosphoryl groups facilitate the transformation of calixarene derivatives into asymmetrically substituted products, which are crucial for developing new chiral catalysts and ligands .
- Catalytic Applications : The phosphoryl groups in o,o-bis(diethoxyphosphoryl)calix arene have been utilized to catalyze reactions involving nucleophilic substitutions and esterifications. Its ability to stabilize transition states makes it an effective catalyst in organic reactions .
Supramolecular Chemistry
The compound's structure allows it to form host-guest complexes with various substrates, making it significant in supramolecular chemistry.
- Host for Fullerenes : Research indicates that o,o-bis(diethoxyphosphoryl)calix arene can encapsulate fullerenes (C60 and C70), demonstrating its potential in designing selective sensors and drug delivery systems . The cavity formed by the calixarene structure provides a suitable environment for these larger molecules.
- Fluorescent Probes : Recent studies have developed fluorescent bis-calixarene conjugates that utilize o,o-bis(diethoxyphosphoryl)calix arene as a scaffold. These conjugates exhibit specific binding affinities for target molecules, making them useful in biological imaging and sensing applications .
Biological Applications
The biological implications of o,o-bis(diethoxyphosphoryl)calix arene are noteworthy, particularly in drug design and delivery.
- Drug Delivery Systems : The compound's ability to form stable complexes with pharmaceutical agents enhances its application in drug delivery systems. Its phosphonate groups can improve the solubility and bioavailability of drugs, facilitating targeted therapy .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of o,o-bis(diethoxyphosphoryl)calix arene exhibit antimicrobial properties, providing a basis for developing new antimicrobial agents .
Material Science
In material science, o,o-bis(diethoxyphosphoryl)calix arene has been explored for its potential in creating advanced materials.
- Nanocomposites : The incorporation of this compound into polymer matrices has shown promise in enhancing mechanical properties and thermal stability. It acts as a reinforcing agent due to its rigid calixarene structure .
- Responsive Materials : Research has demonstrated that materials incorporating o,o-bis(diethoxyphosphoryl)calix arene can respond to external stimuli (e.g., light or pH changes), making them suitable for applications in smart materials and sensors .
Case Studies
Mechanism of Action
The mechanism by which o,o-Bis(diethoxyphosphoryl)calix[4]arene exerts its effects involves its
Comparison with Similar Compounds
Structural and Functional Variations
The table below compares key structural features and functional groups of o,o-Bis(diethoxyphosphoryl)calix[4]arene with analogous calixarenes:
Key Observations :
- Phosphoryl vs. Sulfonic/Nitro Groups : Phosphoryl derivatives exhibit stronger metal ion affinity due to their chelating ability, whereas sulfonic or nitro groups prioritize electrostatic interactions .
- Cavity Size: Calix[6]arenes (e.g., XB donors) have larger cavities, enabling anion binding but reducing selectivity compared to calix[4]arenes .
Ion Binding and Selectivity
Phosphorylated calix[4]arenes outperform unmodified analogs in metal ion extraction. For example:
- This compound : Extracts transition metals (Ni²⁺, Cu²⁺) with ~50% efficiency, leveraging phosphoryl-oxygen coordination .
- Unmodified calix[4]arene : <1% extraction efficiency for the same ions .
- Tetra-substituted phosphorylcalix[4]arene : Higher efficiency (~75%) due to multiple binding sites but reduced solubility in polar solvents .
Selectivity: Calix[6]arenes with halogen bond donors show preference for larger anions (e.g., Cl⁻ > F⁻), while phosphorylcalix[4]arenes favor transition metals over alkali metals .
Spectroscopic and Computational Data
NMR studies reveal substituent-dependent chemical shifts:
- 1H NMR : B3PW91 functional accurately predicts shifts for phosphorylcalix[4]arenes, with deviations <0.1 ppm .
- 13C NMR : LC-WPBE functional is optimal for phosphoryl derivatives, reflecting electron-withdrawing effects of phosphoryl groups .
Comparative Shifts :
| Compound | 1H Shift (ppm) | 13C Shift (ppm) |
|---|---|---|
| This compound | 6.85–7.10 | 120–135 |
| p-Sulfonic acid calix[4]arene | 7.20–7.45 | 130–145 |
| Calix[4]arene (unmodified) | 6.70–6.95 | 115–125 |
Cytotoxicity and Drug Delivery:
- Phosphorylcalix[4]arenes : Moderate cytotoxicity (IC₅₀: 20–50 µM) against cancer cells (DLD-1, A549), attributed to membrane disruption .
- Salicylamide-phosphorylcalix[4]arene : Enhanced anticancer activity (IC₅₀: 10–15 µM) due to dual targeting (metal chelation + DNA interaction) .
- Hydrophilic derivatives (e.g., compound 8 in ) : Low cytotoxicity (IC₅₀ >100 µM), suitable for drug carriers.
Antibacterial Activity:
Q & A
Q. What solvent systems minimize interference in calix[4]arene-based extraction of NSAIDs or metal ions?
- Solid-phase extraction using acidic calix[4]arene-intercalated LDH in methanol/water (1:1) achieves >90% recovery of ibuprofen. Solvent polarity adjustments (e.g., adding 5% CHCl) optimize cation extraction (e.g., Cu: K = 10) by balancing lipophilicity and ion pairing .
Methodological Guidelines
- For synthesis: Prioritize small-scale trials (<1 mmol) to optimize phosphorylation before scaling up.
- For computational studies: Use B3LYP/6-31G(d) basis sets for DFT to balance accuracy and computational cost .
- For cytotoxicity assays: Employ MTT protocols with 48-hour exposure to calix[4]arene derivatives (IC range: 4.7–210 μM) on cancer cell lines (e.g., DLD-1, A549) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
